molecular formula C23H18N2O7 B11830683 [(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate

[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate

Cat. No.: B11830683
M. Wt: 434.4 g/mol
InChI Key: WLLCZAIADALVGH-FFGOWVMKSA-N
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Description

[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-4-yl]methyl benzoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of benzoyloxy and benzoate groups. Common reagents used in these reactions include benzoyl chloride, benzoic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyloxy and benzoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and metabolic pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of [(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4S,5R,6S)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl ester
  • [(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol]

Uniqueness

[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-4-yl]methyl benzoate stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H18N2O7

Molecular Weight

434.4 g/mol

IUPAC Name

[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate

InChI

InChI=1S/C23H18N2O7/c26-17-11-12-25-20-19(32-23(25)24-17)18(31-22(28)15-9-5-2-6-10-15)16(30-20)13-29-21(27)14-7-3-1-4-8-14/h1-12,16,18-20H,13H2/t16-,18-,19+,20-/m0/s1

InChI Key

WLLCZAIADALVGH-FFGOWVMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]3[C@H](O2)N4C=CC(=O)N=C4O3)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)N4C=CC(=O)N=C4O3)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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